(S)-benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
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Overview
Description
Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound features a benzyl group attached to a carbamate moiety, which is further connected to a pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (S)-1-methyl-2,5-dioxopyrrolidine-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and (S)-1-methyl-2,5-dioxopyrrolidine-3-amine.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its hydrolysis to release the active amine and benzyl alcohol. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The carbamate group acts as a protecting group, ensuring the stability of the amine until it reaches its target site .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the pyrrolidinone ring.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is unique due to the presence of the pyrrolidinone ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other carbamates .
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
benzyl N-[(3S)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m0/s1 |
InChI Key |
DYZILRGWMZBOJF-JTQLQIEISA-N |
Isomeric SMILES |
CN1C(=O)C[C@@H](C1=O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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